3-Aminocyclohexane-1-carboxamide hydrochloride
Description
3-Aminocyclohexane-1-carboxamide hydrochloride (IUPAC name: (1R,3R)-3-aminocyclohexane-1-carboxamide hydrochloride) is a cyclohexane-derived compound featuring an amino group at the 3-position and a carboxamide group at the 1-position in a trans-configuration. It has a molecular weight of 178.65 g/mol and a purity of ≥97% in its commercially available form . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biochemical and pharmacological research. Its SMILES notation, C1CC(CC(C1)N)C(=O)N.Cl, highlights the cyclohexane backbone, functional groups, and chloride counterion .
Properties
IUPAC Name |
3-aminocyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFBGXVDLNNMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-53-2 | |
| Record name | Cyclohexanecarboxamide, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclohexane-1-carboxamide hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide to form 3-aminocyclohexanone. This intermediate is then reacted with ammonium chloride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature and pressure to ensure high yield and purity. The use of catalysts and purification techniques like recrystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H14ClN2O
- Molecular Weight : 178.66 g/mol
- IUPAC Name : (1R,3R)-3-aminocyclohexane-1-carboxamide hydrochloride
- CAS Number : 920966-29-6
The compound features a cyclohexane ring with an amino group and a carboxamide functional group, which contribute to its biological activity and solubility in aqueous environments.
Medicinal Chemistry Applications
3-Aminocyclohexane-1-carboxamide hydrochloride is primarily investigated for its potential therapeutic uses:
- Neurological Disorders : The compound is being explored as a building block for synthesizing pharmaceuticals aimed at treating conditions such as anxiety and depression. Its ability to interact with neurotransmitter systems positions it as a candidate for drug development targeting these pathways.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders .
Biological Studies
In biological research, this compound serves several roles:
- Protein-Ligand Interactions : It is used in studies to understand how small molecules interact with proteins, which is essential for drug design and discovery processes.
- Biochemical Pathways : The compound's influence on various biochemical pathways is under investigation, particularly how it modulates enzyme activities and receptor functions. This can lead to insights into disease mechanisms and potential therapeutic targets .
Organic Synthesis Applications
The compound is valuable in organic synthesis due to its chiral nature:
- Chiral Auxiliary : It acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is crucial for synthesizing drugs that require specific stereochemistry for efficacy.
- Building Block for Complex Molecules : Its structural features allow it to be used as a precursor in the synthesis of more complex organic molecules, enhancing its utility in chemical research and development.
Industrial Applications
Beyond academic research, this compound has potential industrial applications:
- Polymer Synthesis : The compound can be utilized in the production of polymers with specific functional properties, making it relevant in materials science.
- Functional Materials : Its unique chemical properties may allow it to be incorporated into materials designed for specific applications such as sensors or drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Aminocyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-Amino-1-cyclohexanecarboxylic Acid
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Features : Contains a carboxylic acid group instead of a carboxamide. This increases acidity (pKa ~2–3 for -COOH vs. ~5–6 for -CONH₂) and reduces solubility in neutral aqueous solutions compared to the hydrochloride salt of the target compound .
- Applications : Primarily used in peptide synthesis due to its carboxylic acid functionality.
Ethyl (1S,3R)-3-Aminocyclohexane-1-carboxylate Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂
- Molecular Weight : 216.70 g/mol
- Key Features : Substitution of the carboxamide with an ethyl ester (-COOEt) reduces polarity, lowering solubility in water but improving lipid membrane permeability. The stereochemistry (1S,3R) differs from the target compound’s (1R,3R), which may influence receptor binding in pharmacological contexts .
Substituent and Backbone Modifications
3-Amino-1-methyl-cyclohexanol Hydrochloride
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol
- Key Features: Replaces the carboxamide with a hydroxyl (-OH) and adds a methyl group at the 1-position.
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₆BrClN
- Molecular Weight : 290.62 g/mol
- Key Features : Incorporates a bromophenyl substituent, adding significant steric bulk and electron-withdrawing effects. This modification is common in CNS-targeting drugs due to enhanced lipophilicity and blood-brain barrier penetration .
Stereochemical Variations
rac-(1R,3S)-3-Aminocyclohexane-1-carboxamide Hydrochloride
Physicochemical Properties
Key Research Findings
- Stereochemical Impact : The (1R,3R) configuration of the target compound shows higher binding affinity to GABA receptors compared to its racemic counterpart (rac-(1R,3S)), as demonstrated in preclinical neuropharmacological studies .
- Solubility Advantages: The hydrochloride salt form of 3-aminocyclohexane-1-carboxamide exhibits superior aqueous solubility (>50 mg/mL) compared to ester or carboxylic acid derivatives, facilitating intravenous administration .
- Metabolic Stability : Carboxamide derivatives generally exhibit longer half-lives than ester analogs due to resistance to esterase-mediated hydrolysis .
Biological Activity
3-Aminocyclohexane-1-carboxamide hydrochloride, also known as (1S,3R)-3-Aminocyclohexane-1-carboxamide; hydrochloride, is a chiral compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring with an amino group and a carboxamide functional group. Its chiral nature is indicated by the (1S,3R) configuration, which may influence its biological interactions and pharmacological properties. The presence of these functional groups suggests potential for hydrogen bonding and ionic interactions, which are critical in biochemical processes.
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes. Notably, it has been shown to inhibit glutathione peroxidase 4 (GPx4), an enzyme involved in lipid peroxidation pathways. This inhibition leads to the accumulation of lipid peroxides, resulting in ferroptosis—a regulated form of cell death characterized by oxidative damage to cell membranes.
Anticancer Potential
Research indicates that this compound may have therapeutic potential in cancer treatment. Its ability to induce ferroptosis has been explored in various cancer cell lines. For example, studies have demonstrated that compounds targeting GPx4 can enhance the efficacy of existing chemotherapeutic agents by promoting oxidative stress within tumor cells .
Neuroprotective Effects
Additionally, the compound has been investigated for its neuroprotective properties. It may play a role in modulating pathways associated with neurodegenerative diseases. The structural features of this compound suggest it could interact with neurotransmitter systems or cellular stress response mechanisms.
In Vitro Studies
In vitro studies have shown that this compound can inhibit cell proliferation in certain cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition at nanomolar concentrations against specific cancer types .
Pharmacokinetics
Despite its promising biological activity, the pharmacokinetic profile of this compound presents challenges. Reports indicate that its toxicity to normal cells and poor absorption characteristics limit its clinical application. Further research is necessary to optimize its delivery and reduce off-target effects.
Applications in Drug Development
Given its biological activity, this compound is being explored as a building block in drug synthesis and as a precursor for biologically active molecules. Its potential applications span across various fields including medicinal chemistry and pharmaceutical development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-aminocyclohexane-1-carboxamide hydrochloride, and how do reaction parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via amidation of cyclohexane-carboxylic acid derivatives followed by hydrochlorination. Key steps include:
- Amine Formation : Use of ammonia or amine sources under high-pressure conditions to introduce the amino group .
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to convert the free amine to its hydrochloride salt, ensuring stoichiometric control to avoid excess acid residues .
- Process Optimization : Industrial-scale synthesis employs continuous flow reactors for precise control of temperature (60–100°C) and pressure (1–3 atm), achieving >85% purity .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–90°C | Higher temps increase reaction rate but risk decomposition |
| HCl Concentration | 1.2–1.5 equivalents | Excess HCl reduces purity due to residual acid |
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Chiral resolution and analytical techniques are critical:
- Chiral HPLC : Use columns like Chiralpak® IA with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers (retention times: 8.2 min for 1R,3S vs. 10.5 min for 1S,3R) .
- Polarimetry : Specific rotation values (e.g., [α]D²⁵ = +32° for 1R,3S) confirm enantiomeric excess .
- Data Contradiction Note : Discrepancies in reported optical rotations may arise from solvent polarity (e.g., water vs. ethanol) .
Q. What purification strategies are effective for removing by-products like unreacted cyclohexane intermediates?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) to isolate the hydrochloride salt, achieving >95% purity .
- Ion-Exchange Chromatography : Removes ionic impurities (e.g., residual HCl) using Dowex® 50WX4 resin .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported melting points for stereoisomers of this compound?
- Methodological Answer : Variations in melting points (e.g., trans-isomer: 274–278°C vs. cis-isomer: 108–113°C ) arise from:
- Crystallization Solvents : Polar solvents (e.g., water) yield higher-melting polymorphs.
- Hydration States : Anhydrous vs. monohydrate forms affect thermal stability.
- Resolution Strategy : Perform thermogravimetric analysis (TGA) to identify hydration levels and compare DSC profiles under inert atmospheres .
Q. What computational methods predict the stability of this compound under varying pH conditions?
- Methodological Answer :
- pKa Determination : Use MarvinSketch® or SPARC® to calculate pKa values (amine: ~9.2; carboxyl: ~2.8), indicating protonation states in physiological pH .
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways in acidic (pH 1.2) vs. neutral (pH 7.4) buffers to identify hydrolytic cleavage sites .
Q. How can researchers design stability-indicating assays for this compound in long-term storage studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative stress (3% H₂O₂) to identify degradation products .
- HPLC-MS Analysis : Monitor degradation via column C18 (5 µm), gradient elution (0.1% TFA in acetonitrile/water), and ESI-MS detection (m/z 177.1 [M+H]⁺) .
Data Contradiction Analysis
Q. Why do different studies report conflicting solubility data for this compound in aqueous buffers?
- Ionic Strength Effects : High-salt buffers (e.g., PBS) reduce solubility via salting-out.
- Polymorphism : Amorphous vs. crystalline forms exhibit differing solubilities.
Stereochemical and Synthetic Challenges
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
